Triethylamine trihydrofluoride

Catalog No.
S751106
CAS No.
73602-61-6
M.F
C6H18F3N
M. Wt
161.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine trihydrofluoride

CAS Number

73602-61-6

Product Name

Triethylamine trihydrofluoride

IUPAC Name

N,N-diethylethanamine;trihydrofluoride

Molecular Formula

C6H18F3N

Molecular Weight

161.21 g/mol

InChI

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H

InChI Key

IKGLACJFEHSFNN-UHFFFAOYSA-N

SMILES

CCN(CC)CC.F.F.F

Synonyms

Triethylamine tri(hydrogen fluoride); Triethylamine Trihydrofluoride; Triethylamine Tris(hydrogen fluoride);

Canonical SMILES

CC[NH+](CC)CC.F.F.[F-]

As a Fluorinating Agent

One of the primary applications of TEA•3HF is as a fluorinating agent. It acts as a mild and selective source of fluoride ions (F−), which can be used to introduce fluorine atoms into organic molecules. This process is crucial in the synthesis of various fluorinated compounds, including:

  • Pharmaceuticals: Fluorine substitution can improve the potency, selectivity, and metabolic stability of drugs. TEA•3HF has been used in the synthesis of fluorinated anti-cancer drugs and antibiotics. [Source 1]
  • Agrochemicals: Fluorine incorporation can enhance the insecticidal and herbicidal properties of agrochemicals. TEA•3HF finds application in the synthesis of fluorinated pesticides and herbicides. [Source 2]
  • Functional materials: Fluorinated materials often possess unique properties, such as improved thermal stability, electrical conductivity, and water repellency. TEA•3HF can be employed in the synthesis of fluorinated polymers, liquid crystals, and other functional materials. [Source 3]

Source 1

Application of Fluorine in Medicinal Chemistry: )Source 2: Fluorine in Crop Protection: Source 3: Recent Advances in the Application of Fluorine Chemistry in Materials Science: )

Other Applications in Scientific Research

Beyond its role as a fluorinating agent, TEA•3HF finds application in other areas of scientific research, including:

  • Cleaving silyl protecting groups: TEA•3HF can be used to selectively remove certain protecting groups, such as t-butyldimethylsilyl (TBDMS) groups, from organic molecules. This is particularly useful in the synthesis of complex molecules like nucleotides and carbohydrates. [Source 4]
  • Electrochemical fluorination: TEA•3HF can be employed as an electrolyte in electrochemical fluorination reactions. This technique allows for the controlled introduction of fluorine atoms into organic molecules using electrical current. [Source 5]

Triethylamine trihydrofluoride is a chemical compound formed from triethylamine and hydrogen fluoride, represented by the formula C6H18F3NC_6H_{18}F_3N. It exists as a colorless to light yellow liquid with a strong ammonia-like odor. This compound is notable for its role as a fluorinating agent in organic synthesis, where it provides a controlled release of fluoride ions, making it safer and more effective than using hydrogen fluoride alone . The compound is characterized by its stability, which allows it to be employed in various

TEAF is a hazardous compound due to the presence of fluoride ions. Here are some safety points to consider:

  • TEAF is highly toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation [].
  • It reacts with glass, so special containers are needed for storage and handling [].
, primarily due to its ability to act as a source of nucleophilic fluoride. Key reactions include:

  • Selective Fluorination: It is used to selectively fluorinate benzylic C-H bonds, which is crucial in synthesizing fluorinated organic compounds .
  • Electrochemical Fluorosulfonylation: The compound plays a role in the electrochemical fluorosulfonylation of styrenes, allowing for the synthesis of β-fluorosulfones under mild conditions .
  • Fluorination of Organic Compounds: It serves as a reagent for preparing fluorides from various organic substrates, enhancing the formation of fluorinated derivatives .

The biological activity of triethylamine trihydrofluoride is primarily linked to its toxicity. It poses significant health risks, including corrosive injuries upon contact with skin or mucous membranes and severe respiratory hazards when inhaled. Ingestion can lead to serious internal damage . While its hazardous nature limits direct biological applications, its role in synthesizing biologically active fluorinated compounds is noteworthy. Fluorinated compounds often exhibit enhanced biological properties, making triethylamine trihydrofluoride valuable in medicinal chemistry for developing pharmaceuticals .

The synthesis of triethylamine trihydrofluoride involves the controlled reaction between triethylamine and hydrogen fluoride. Common methods include:

  • Direct Addition: Hydrogen fluoride is added to triethylamine at low temperatures (around 0 °C) under controlled conditions to form the complex. This method ensures that the highly reactive hydrogen fluoride does not decompose or react uncontrollably .
  • In Situ Preparation: Triethylamine trihydrofluoride can also be generated in situ during reactions involving other substrates, providing flexibility in synthetic pathways .

Triethylamine trihydrofluoride has diverse applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
  • Ceramic Manufacturing: The compound aids in synthesizing silicon carbide and other ceramics, particularly in microwave-assisted reactions where it shields reaction contents from electromagnetic fields .
  • Medicinal Chemistry: Its ability to facilitate selective fluorination makes it crucial for developing new drugs with improved efficacy and safety profiles .

Interaction studies involving triethylamine trihydrofluoride focus on its reactivity with various substrates. These studies highlight its effectiveness as a nucleophilic fluorinating agent and its potential to modify biological molecules through selective fluorination. Research indicates that when used alongside other reagents, it can enhance reaction efficiency and selectivity, making it an essential component in synthetic methodologies aimed at producing complex organic molecules .

Triethylamine trihydrofluoride shares similarities with several other fluorinating agents but stands out due to its unique properties and applications. Below are some comparable compounds:

CompoundFormulaKey Features
Triethylamine hydrochlorideC6H18ClNUsed for chlorination; less versatile than triethylamine trihydrofluoride.
Potassium fluorideKFCommonly used for fluorination but lacks the stability of triethylamine trihydrofluoride.
Hydrogen fluorideHFHighly reactive; requires careful handling compared to triethylamine trihydrofluoride.
Lithium fluorideLiFUsed in specialized applications; less effective for selective fluorination than triethylamine trihydrofluoride.

Triethylamine trihydrofluoride's ability to stabilize hydrogen fluoride while providing controlled reactivity makes it particularly valuable in both laboratory and industrial settings, distinguishing it from these other compounds.

Triethylamine trihydrofluoride, with the molecular formula C6H18F3N or (C2H5)3N·3HF, represents a complex between triethylamine and three molecules of hydrogen fluoride. This chemical entity is registered under CAS number 73602-61-6 and carries the European Community (EC) number 277-550-5. The compound is also known by several synonyms including TREAT-HF, hydrogen fluoride triethylamine, and N,N-diethylethanamine trihydrofluoride.

The molecular structure consists of a triethylamine molecule coordinated with three hydrogen fluoride molecules, creating a stable complex with unique chemical properties. The parent compound is triethylamine (CID 8471), while the addition of hydrogen fluoride molecules creates this specialized fluorinating agent with modified reactivity and handling characteristics.

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.08%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (98.08%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (98.08%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

73602-61-6
29585-72-6

General Manufacturing Information

Ethanamine, N,N-diethyl-, hydrofluoride (1:3): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types